

how to dissolve and prepare NS6180 for experiments

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Compound of Interest

Compound Name: NS6180

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Application Notes and Protocols for NS6180 A Potent and Selective KCa3.1 Channel Inhibitor for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the dissolution and experimental use of **NS6180**, a novel benzothiazinone and a potent inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1. These guidelines are intended for researchers in immunology, inflammation, and other fields where KCa3.1 channels are a therapeutic target.

Chemical Properties and Solubility

NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one) is a small molecule with a molecular weight of 323.33 g/mol .^{[1][2]} It is a white to beige powder.^{[1][2]}

Solubility: **NS6180** is soluble in dimethyl sulfoxide (DMSO) and ethanol but insoluble in water.^{[1][3][4]} For experimental purposes, it is recommended to prepare a stock solution in DMSO.

Stock Solution Preparation: A stock solution of **NS6180** can be prepared in DMSO at a concentration of up to 65 mg/mL.^[5] However, a more common concentration for laboratory use

is 20 mg/mL or 30 mg/mL in DMSO.[1][4] To aid dissolution, gentle heating and/or sonication can be applied.[6]

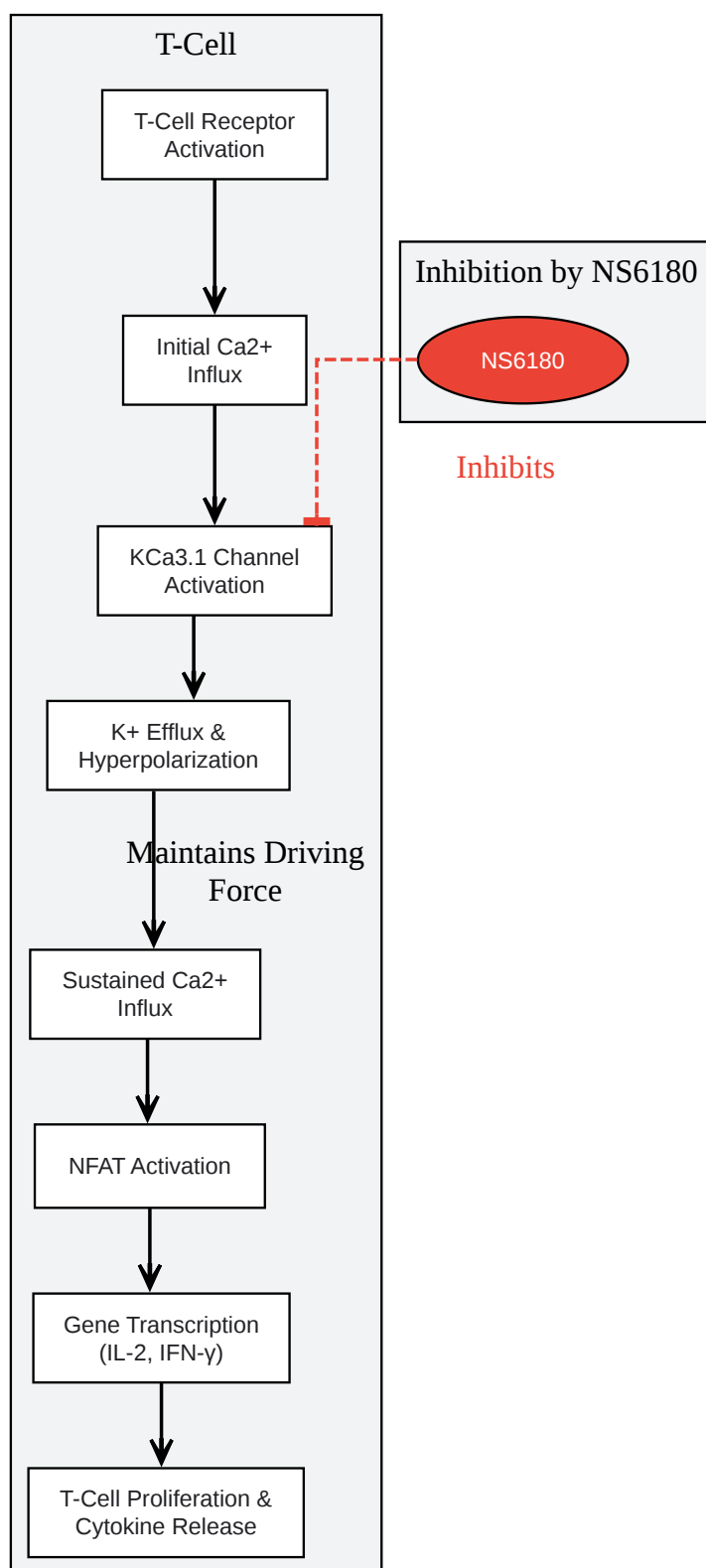
Storage: Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[3] Stock solutions in DMSO should be stored at -20°C for long-term use (up to 1 year) or -80°C (up to 2 years).[6] Avoid multiple freeze-thaw cycles.

Mechanism of Action

NS6180 is a potent and selective inhibitor of the KCa3.1 (also known as IKCa1 or SK4) channel.[4] The inhibition of KCa3.1 channels by **NS6180** leads to the suppression of calcium-dependent potassium efflux, which in turn modulates cellular membrane potential. In immune cells, such as T-lymphocytes, this hyperpolarization is crucial for maintaining the electrochemical gradient necessary for sustained calcium influx upon activation. By inhibiting KCa3.1, **NS6180** prevents this hyperpolarization, thereby reducing calcium signaling and subsequent downstream events like T-cell proliferation and cytokine production.[7][8][9]

NS6180 exerts its blocking effect by interacting with the same amino acid residues (T250 and V275) within the channel pore as other known inhibitors like TRAM-34.[7][8][10]

Signaling Pathway of NS6180 in T-Cell Activation



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Caption: **NS6180** inhibits T-cell activation by blocking the KCa3.1 channel.

Quantitative Data Summary

The inhibitory potency of **NS6180** has been characterized in various experimental systems. The following table summarizes key quantitative data for easy comparison.

Parameter	Species/Cell Type	Assay Type	Value	Reference
IC ₅₀	Human (cloned)	Whole-cell patch clamp	9 nM	[7][8]
IC ₅₀	Human (erythrocytes)	Gardos channel activity	14-20 nM	[7][8]
IC ₅₀	Mouse (erythrocytes)	Gardos channel activity	15-20 nM	[7][8]
IC ₅₀	Rat (erythrocytes)	Gardos channel activity	15-20 nM	[7][8]
Inhibition	Rat Splenocytes	T-cell proliferation	Submicromolar	[7][8]
Inhibition	Mouse Splenocytes	T-cell proliferation	Submicromolar	[7][8]
Inhibition	Rat Splenocytes	IL-2 & IFN- γ production	Potent inhibition	[7][8]
Off-target effects (>50% inhibition at 10 μ M)	Various	Whole-cell patch clamp	KCa1.1 (BK), Kv1.3, Kv11.1 (hERG)	[7]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol is designed to assess the effect of **NS6180** on the proliferation of T-lymphocytes.

Materials:

- **NS6180** stock solution (10 mM in DMSO)
- Rat or mouse splenocytes
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- T-cell mitogen (e.g., Concanavalin A (ConA) or anti-CD3/CD28 antibodies)
- [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
- 96-well cell culture plates

Protocol:

- Prepare a single-cell suspension of splenocytes from rats or mice.
- Adjust the cell density to 1×10^6 cells/mL in complete RPMI-1640 medium.
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Prepare serial dilutions of **NS6180** in complete RPMI-1640 medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
- Add 50 μ L of the diluted **NS6180** or vehicle control (medium with DMSO) to the appropriate wells.
- Add 50 μ L of the T-cell mitogen (e.g., ConA at a final concentration of 5 μ g/mL) to stimulate proliferation.
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- For the final 18 hours of incubation, add [³H]-thymidine (1 μ Ci/well) or the reagent from the non-radioactive proliferation kit.
- Harvest the cells and measure the incorporated radioactivity or absorbance according to the manufacturer's instructions.
- Calculate the percentage of inhibition of proliferation relative to the vehicle-treated control.

In Vitro Cytokine Release Assay

This protocol measures the effect of **NS6180** on the production of cytokines by activated T-cells.

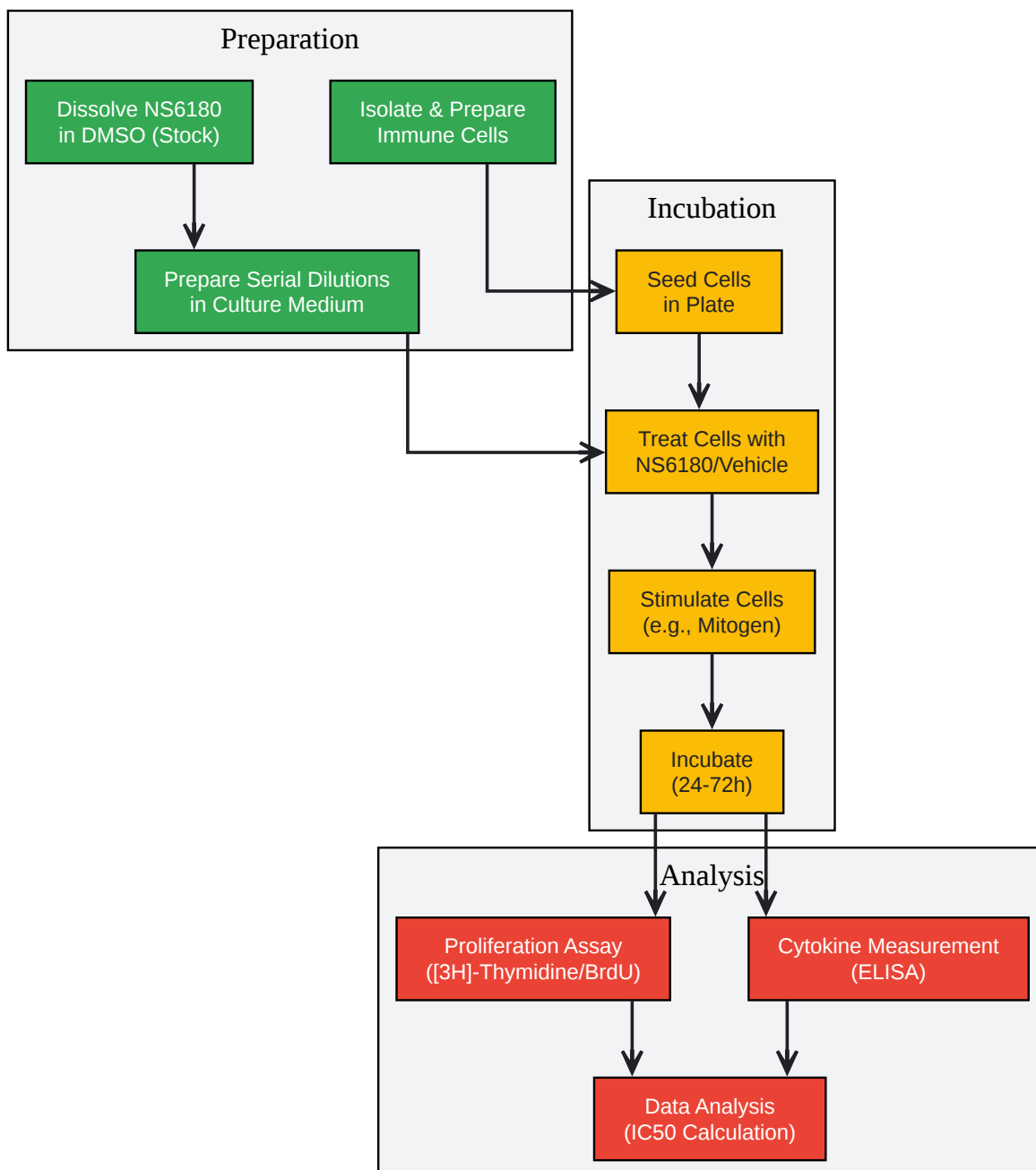
Materials:

- **NS6180** stock solution (10 mM in DMSO)
- Isolated T-cells or peripheral blood mononuclear cells (PBMCs)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- T-cell stimulants (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)
- ELISA kits for the cytokines of interest (e.g., IL-2, IFN- γ)
- 24-well or 48-well cell culture plates

Protocol:

- Isolate T-cells or PBMCs and adjust the cell density to $1-2 \times 10^6$ cells/mL.
- Plate the cells in a 24-well or 48-well plate.
- Pre-incubate the cells with various concentrations of **NS6180** or vehicle control for 1 hour.
- Stimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) or anti-CD3/CD28 antibodies.
- Incubate for 24-48 hours at 37°C and 5% CO₂.
- Collect the cell culture supernatants by centrifugation.
- Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Experimental Workflow Diagram



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Caption: General workflow for in vitro experiments using **NS6180**.

In Vivo Experimental Considerations

For in vivo studies, **NS6180** has been administered orally.[7] However, it exhibits low oral bioavailability.[7] A common vehicle for oral administration is a mixture of CremophoreEL, PEG400, and water (e.g., 10%/10%/80%).[7] Another formulation for in vivo use involves 10% DMSO and 90% corn oil.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]

Safety Precautions

NS6180 may cause skin sensitization.[1] It is also classified as toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed when handling this compound. Dispose of the compound and its solutions in accordance with local regulations.

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